molecular formula C24H21N3O5 B7699445 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide

Cat. No.: B7699445
M. Wt: 431.4 g/mol
InChI Key: ZBXIETCGWSFFMF-UHFFFAOYSA-N
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Description

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a combination of methoxy, phenyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Etherification: The phenol group is etherified with methoxy groups using methylating agents such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 3,6-Dimethyl-ß-resorcylic acid methyl ester
  • N-(3-methoxy-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-N-phenylbenzenamine

Uniqueness

2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-N-(3-methoxyphenyl)acetamide stands out due to its combination of methoxy, phenyl, and oxadiazole groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-29-19-10-6-9-18(14-19)25-22(28)15-31-20-12-11-17(13-21(20)30-2)23-26-24(32-27-23)16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXIETCGWSFFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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